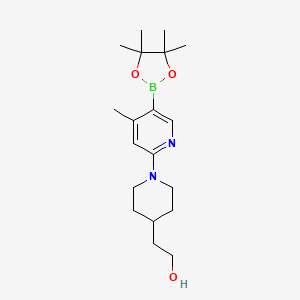
1-Benzyl-3,3-difluoropiperidin-4-ol
Overview
Description
1-Benzyl-3,3-difluoropiperidin-4-ol is a chemical compound with the molecular formula C12H15F2NO2 . It has a molecular weight of 243.25 .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3,3-difluoropiperidin-4-ol is 1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
1-Benzyl-3,3-difluoropiperidin-4-ol is a solid at room temperature . It has a molecular weight of 227.25 . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
Lignin Acidolysis and Organic Optoelectronics
Lignin Acidolysis : Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown the significance of certain functional groups in influencing the mechanism and efficiency of lignin breakdown. This research could offer insights into the reactivity of similar compounds under acidic conditions, potentially relevant for the modification or degradation of complex organic molecules, including 1-Benzyl-3,3-difluoropiperidin-4-ol (Yokoyama, 2015).
Organic Optoelectronics : Studies on BODIPY-based materials, including those with modifications on the piperidine ring, have highlighted their potential in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Such research underlines the value of chemical modifications on heterocyclic compounds for tuning their electronic and photophysical properties, which could be applicable to the design of materials based on 1-Benzyl-3,3-difluoropiperidin-4-ol (Squeo & Pasini, 2020).
Antimicrobial and Antineoplastic Agents
Antimicrobial Agents : Compounds with specific structural features, such as monoterpenes found in various plant species, have demonstrated a broad range of biological activities, including antimicrobial effects. The structural analysis and understanding of these compounds could provide a framework for exploring the antimicrobial potential of 1-Benzyl-3,3-difluoropiperidin-4-ol by comparing structural similarities and potential functional activity (Marchese et al., 2017).
Antineoplastic Agents : The development of novel antineoplastic agents has led to the exploration of various chemical backbones. Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has revealed potent cytotoxic properties against cancer cells, highlighting the importance of structural modifications for enhancing therapeutic efficacy. This suggests that structural analogs of 1-Benzyl-3,3-difluoropiperidin-4-ol could be investigated for potential antineoplastic activities (Hossain et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKSUYTZFNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-difluoropiperidin-4-ol | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)











![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)